Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13665655
Molecular Formula: C11H8F4N2O2
Molecular Weight: 276.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F4N2O2 |
|---|---|
| Molecular Weight | 276.19 g/mol |
| IUPAC Name | ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8F4N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 |
| Standard InChI Key | PLDCMHGLFBWAFE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines an imidazo[1,2-a]pyridine backbone with strategic substitutions that enhance its electronic and steric profiles. The fluorine atom at position 6 increases metabolic stability and lipophilicity, while the trifluoromethyl group at position 2 contributes to electron-withdrawing effects and resistance to oxidative degradation . The ethyl ester at position 3 serves as a prodrug moiety, facilitating membrane permeability and subsequent hydrolysis to the active carboxylic acid .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₄N₂O₂ | |
| Molecular Weight | 276.19 g/mol | |
| IUPAC Name | Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| SMILES | CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F | |
| LogP (Predicted) | 2.8 ± 0.3 |
The Canonical SMILES string illustrates the planar imidazo[1,2-a]pyridine system, with fluorine at C6 and trifluoromethyl at C2. X-ray crystallography of analogous compounds confirms that such substitutions induce slight distortions in the aromatic system, enhancing binding to hydrophobic enzyme pockets .
Synthetic Methodologies
General Approaches to Imidazo[1,2-a]Pyridines
While no published protocols directly describe the synthesis of ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, established routes for related imidazopyridines involve:
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Condensation: Reaction of 2-aminopyridine derivatives with α-halo carbonyl compounds .
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Cyclization: Intramolecular cyclization of formamidine intermediates under thermal or catalytic conditions .
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Functionalization: Late-stage introduction of fluorine and trifluoromethyl groups via halogen exchange or nucleophilic substitution.
Proposed Synthesis Pathway
Adapting methods from Patent CN103864786A , a plausible route involves:
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Formamidine Intermediate: Reacting 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal at 40–100°C to form N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine.
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Cyclization with Ethyl Bromoacetate: Treating the intermediate with ethyl bromoacetate in DMF at 100–160°C in the presence of NaHCO₃, yielding the ethyl ester precursor.
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Trifluoromethylation: Introducing the -CF₃ group via Ullmann coupling or radical trifluoromethylation, though specific conditions remain unverified .
Table 2: Critical Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Formamidine Formation | DMF dimethylacetal, 80°C, 3h | 85% | |
| Cyclization | Ethyl bromoacetate, DMF, 150°C | 68% | |
| Ester Hydrolysis | NaOH, MeOH/H₂O, RT | 81% |
Challenges include controlling regioselectivity during trifluoromethylation and minimizing defluorination side reactions .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to introduce fluorine and trifluoromethyl groups simultaneously.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Target Identification: Screening against kinase libraries to identify primary molecular targets.
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